Physicochemical properties of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride
Physicochemical properties of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, and stability profile. It offers detailed, field-proven protocols for analytical characterization using modern techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for purity assessment and structural confirmation. This guide aims to be an essential resource, bridging the gap between foundational data and practical laboratory application.
Section 1: Chemical Identity and Core Properties
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride is a substituted aminoketone built upon a brominated thiophene scaffold. Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in the synthesis of biologically active molecules and pharmaceuticals.[1] The presence of an α-amino ketone moiety makes it a versatile building block, while the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.
The compound is typically supplied as a hydrochloride salt to enhance its stability and handling characteristics. Primary α-aminoketones in their free base form are often unstable and prone to self-condensation.[2] The formation of the hydrochloride salt protonates the primary amine, preventing this degradation pathway and improving aqueous solubility.[3]
Structural and Molecular Data
The fundamental properties of the title compound are summarized below. These data form the basis for all subsequent analytical work.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(3-bromothiophen-2-yl)ethanone;hydrochloride | [4] |
| Molecular Formula | C₆H₇BrClNOS | [4][5] |
| Molecular Weight | 256.55 g/mol | [4][5] |
| Canonical SMILES | C1=CSC(=C1Br)C(=O)CN.Cl | [4] |
| InChI Key | XSYXBHBWPPGPLS-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [6] |
| CAS Number | Not explicitly available in cited literature for this specific isomer. |
Computed Physicochemical Properties
Computational models provide valuable estimates of a molecule's behavior, aiding in the development of analytical methods and predicting its disposition in biological systems.
| Property | Computed Value | Source(s) |
| Topological Polar Surface Area | 71.3 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
Section 2: Synthesis Context and Chemical Stability
A foundational understanding of the compound's synthesis is critical for anticipating potential process-related impurities. A prevalent synthetic strategy is the Knoevenagel condensation of 2-bromo-3-thiophenecarbaldehyde with nitromethane, followed by selective reduction of the nitro group and subsequent formation of the hydrochloride salt.[4]
Caption: High-level overview of a Knoevenagel-based synthesis route.
Intrinsic Chemical Stability
As a β-amino ketone, the compound's stability is governed by several factors:
-
pH Sensitivity: These compounds are generally most stable in acidic conditions (pH < 5).[7] As the pH approaches neutral or becomes alkaline, they are highly susceptible to degradation via a retro-Mannich (or retro-Michael) elimination of the amine moiety.[8] This is the primary reason for their formulation and storage as acid salts.
-
Thermal and Photodegradation: Exposure to high temperatures and UV light can accelerate degradation.[7] Therefore, the compound should be stored in a cool, dark environment.
-
Oxidative Stability: The amine and the electron-rich thiophene ring can be susceptible to oxidation.[7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability, especially for reference standards.
Section 3: Analytical Characterization Protocols
The following protocols are designed to provide a multi-faceted approach to confirming the identity, purity, and structure of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride.
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the gold standard for assessing the purity of small organic molecules containing a chromophore. The method separates the main component from potential impurities, and the peak area can be used to determine purity (area percent) or to quantify the compound against a reference standard (assay).
Experimental Protocol:
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Needle Wash: 50:50 Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the thiophene chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water to a final concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Interpretation:
-
Expected Retention Time: The compound is expected to be well-retained, eluting as a sharp, symmetric peak. The exact retention time will vary based on the specific system and column.
-
Purity Assessment: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity level of ≥98% is common for research-grade material.
-
Impurity Profile: Pay close attention to peaks corresponding to starting materials (e.g., 3-bromothiophene) or by-products from the synthesis.
-
Structural Elucidation by NMR Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to allow for the observation of exchangeable N-H protons.
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Expected ¹H NMR Data (in DMSO-d₆):
-
Thiophene Protons (~7.5-8.5 ppm): Two doublets are expected for the two protons on the thiophene ring, showing characteristic coupling constants.
-
Amine Protons (~8.0-9.0 ppm): A broad singlet corresponding to the three protons of the -NH₃⁺ group. The chemical shift can be concentration-dependent.
-
Methylene Protons (~4.5-5.0 ppm): A singlet (or a closely coupled multiplet) for the two protons of the -CH₂- group adjacent to the ketone and the ammonium group.
-
-
Expected ¹³C NMR Data (in DMSO-d₆):
-
Carbonyl Carbon (~185-195 ppm): The ketone C=O carbon will appear significantly downfield.
-
Thiophene Carbons (~120-145 ppm): Four distinct signals are expected for the carbons of the thiophene ring.
-
Methylene Carbon (~40-50 ppm): The -CH₂- carbon signal.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: MS provides a direct measurement of the molecular weight of the free base form of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Caption: A typical workflow for identity confirmation using LC-MS.
Experimental Protocol:
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) using the HPLC conditions described in Section 3.1, or direct infusion.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. This is ideal for detecting the protonated form of the molecule.
-
Data Interpretation:
-
Target Ion: The analysis will detect the free base form of the compound after protonation. The expected ion is [M+H]⁺, where M = C₆H₆BrNOS.
-
Expected m/z: The monoisotopic mass of the free base is ~218.94 Da. The detected [M+H]⁺ ion should have an m/z of ~219.95.
-
Isotopic Pattern: A crucial diagnostic feature is the bromine isotopic signature. Two major peaks will be observed at a ~1:1 ratio, separated by ~2 Da, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive confirmation of a monobrominated compound.
-
Functional Group Analysis by Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, providing complementary structural evidence to NMR and MS.
Experimental Protocol:
-
Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
~3000-3200 cm⁻¹: N-H stretching vibrations of the primary ammonium group (-NH₃⁺).
-
~1680-1700 cm⁻¹: A strong C=O stretching band characteristic of an aryl ketone.
-
~1550-1600 cm⁻¹: N-H bending vibrations.
-
~1400-1500 cm⁻¹: C=C stretching from the thiophene ring.
-
Below 800 cm⁻¹: Vibrations corresponding to C-S and C-Br bonds.
-
Section 4: Handling, Storage, and Safety
Storage: To ensure long-term integrity, 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place.[8] Recommended conditions are 2-8°C, protected from moisture and light.
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Safety: While specific toxicity data is not widely available, compounds of this class should be treated as potentially hazardous. Avoid contact with skin and eyes and prevent inhalation or ingestion.
Conclusion
2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride is a valuable synthetic intermediate with well-defined physicochemical properties. Its characterization relies on a suite of standard analytical techniques, each providing a critical piece of information. The HPLC method ensures purity, NMR confirms the detailed covalent structure, MS verifies the molecular weight and elemental composition via its distinct isotopic pattern, and IR spectroscopy confirms the presence of key functional groups. Proper handling and storage under acidic, cool, and dark conditions are paramount to maintaining its stability. This guide provides the necessary framework for researchers to confidently use and analyze this compound in their synthetic and developmental endeavors.
References
-
Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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Wikipedia. Aminoaldehydes and aminoketones. [Link]
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Organic Syntheses. 3-bromothiophene. [Link]
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Supporting Information. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. [Link]
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JYX: JYU. (2024, June 27). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activi. [Link]
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Chemical Substance Information. 3-BROMOTHIOPHENE-2-CARBONYL CHLORIDE. [Link]
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International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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PubChem. 2-Amino-1-(3-bromophenyl)ethanone. [Link]
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SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]
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ResearchGate. (2015, May 10). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. [Link]
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Pharmaffiliates. 2-amino-1-(3-bromophenyl)ethanone hydrochloride. [Link]
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PMC. 1-(3-Bromo-2-thienyl)ethanone. [Link]
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